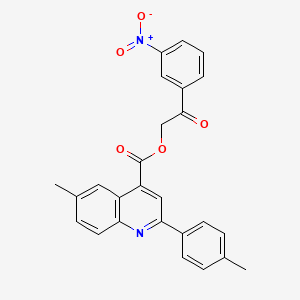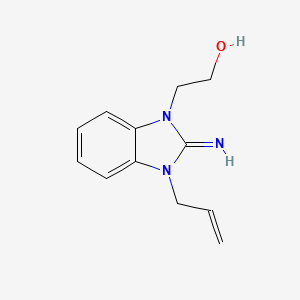![molecular formula C17H12Cl2N4O B11665816 N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11665816.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(2,6-二氯苯基)亚甲基]-3-苯基-1H-吡唑-5-碳酰肼是一种席夫碱腙化合物,席夫碱的特征是在氮原子上连接有芳基或烷基的碳氮双键。
准备方法
合成路线及反应条件
N'-[(E)-(2,6-二氯苯基)亚甲基]-3-苯基-1H-吡唑-5-碳酰肼的合成通常涉及2,6-二氯苯甲醛与3-苯基-1H-吡唑-5-碳酰肼之间的缩合反应。 反应通常在乙醇溶剂中回流条件下进行 。加热反应混合物以促进席夫碱的形成,然后通过重结晶纯化产物。
工业生产方法
虽然该化合物具体的工业生产方法没有广泛的文献记载,但一般方法是放大实验室合成过程。这包括优化反应条件,如温度、溶剂和反应时间,以获得更高的产率和纯度。工业生产还可以使用连续流动反应器来提高效率和可扩展性。
化学反应分析
反应类型
N'-[(E)-(2,6-二氯苯基)亚甲基]-3-苯基-1H-吡唑-5-碳酰肼可以发生多种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核取代反应,其中氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的过氧化氢。
还原: 乙醇中的硼氢化钠。
取代: 在碱存在下,胺类或硫醇类等亲核试剂。
主要生成产物
氧化: 形成相应的羧酸或酮。
还原: 形成胺或醇。
取代: 形成具有不同官能团的取代衍生物。
科学研究应用
N'-[(E)-(2,6-二氯苯基)亚甲基]-3-苯基-1H-吡唑-5-碳酰肼在科学研究中有几个应用:
化学: 用作配位化学中的配体,形成金属络合物。
生物学: 研究其潜在的抗菌和抗癌活性。
医药学: 研究其作为酶抑制剂的潜力及其药理活性。
工业: 用于开发新材料和传感器.
作用机制
N'-[(E)-(2,6-二氯苯基)亚甲基]-3-苯基-1H-吡唑-5-碳酰肼的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物可以与金属离子形成稳定的络合物,从而抑制酶活性。 此外,其腙部分使其能够与生物分子相互作用,从而导致多种药理效应 .
相似化合物的比较
类似化合物
- N'-[(E)-(2,5-二甲氧基苯基)亚甲基]联苯-4-碳酰肼
- N'-[(E)-(4-氟苯基)亚甲基]联苯-4-碳酰肼
独特性
N'-[(E)-(2,6-二氯苯基)亚甲基]-3-苯基-1H-吡唑-5-碳酰肼的独特性在于它含有2,6-二氯苯基基团,该基团赋予其独特的化学和生物学特性。二氯苯基基团增强了化合物的稳定性和反应性,使其成为各种应用的宝贵候选者。
属性
分子式 |
C17H12Cl2N4O |
|---|---|
分子量 |
359.2 g/mol |
IUPAC 名称 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12Cl2N4O/c18-13-7-4-8-14(19)12(13)10-20-23-17(24)16-9-15(21-22-16)11-5-2-1-3-6-11/h1-10H,(H,21,22)(H,23,24)/b20-10+ |
InChI 键 |
OTHMOWYYOUNXIH-KEBDBYFISA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665734.png)
![(5Z)-3-benzyl-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665749.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665764.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665772.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11665776.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11665780.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11665781.png)
![2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665787.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665788.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665796.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665811.png)
![4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid](/img/structure/B11665824.png)

